molecular formula C20H39NO3S B1678350 Palmitoylhomocysteine CAS No. 76822-97-4

Palmitoylhomocysteine

Cat. No.: B1678350
CAS No.: 76822-97-4
M. Wt: 373.6 g/mol
InChI Key: WPWJFABXGZAMQI-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Palmitoylhomocysteine as a Functional Amphiphile

This compound is classified as a functional amphiphile, a molecule possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) portion. This dual nature is central to its function. The structure consists of a long hydrocarbon tail derived from palmitic acid, which provides the hydrophobic character, and a homocysteine headgroup, which is hydrophilic and, crucially, ionizable.

The key feature of PHC as a functional amphiphile is its pH-sensitivity. nih.govliposomes.canih.govmdpi.com The homocysteine headgroup contains a carboxyl group that can be protonated or deprotonated depending on the ambient pH. At a neutral pH of approximately 7.4, the carboxyl group is typically deprotonated (charged), which helps to stabilize lipid bilayers when PHC is incorporated into them. mdpi.comliposomes.ca However, in an acidic environment (pH below approximately 6.5), the headgroup becomes protonated (neutral). mdpi.comnih.gov This change in ionization state alters the effective molecular shape of the lipid, reducing the headgroup's size and leading to the destabilization of the lipid membrane. mdpi.com

This pH-responsive behavior is the foundation of its use in creating "smart" delivery systems. When incorporated into liposomes, which are microscopic vesicles composed of a lipid bilayer, PHC confers its pH-sensitive properties to the entire structure. nih.govliposomes.canih.gov These liposomes are engineered to be stable and retain their encapsulated contents in the bloodstream (at physiological pH) but to destabilize and release their payload upon encountering the acidic microenvironments characteristic of tumor tissues or within specific cellular compartments like endosomes and lysosomes. nih.govnih.govmdpi.comavantiresearch.com To achieve this, PHC is frequently combined with non-bilayer forming lipids, most notably phosphatidylethanolamines (PE) such as dioleoylphosphatidylethanolamine (DOPE), which enhance the fusogenic (membrane-fusing) properties of the system upon acidification. nih.govliposomes.canih.govd-nb.info

Historical Perspectives on its Early Research Applications in Membrane Systems

The exploration of this compound in membrane systems began in the early 1980s, emerging from the quest to design liposomes that could intelligently respond to specific physiological triggers.

Initial research in 1980 proposed the concept of using liposomes containing pH-sensitive lipids like PHC for targeted drug release in acidic areas of the body, such as tumors or sites of inflammation. nih.govliposomes.camdpi.com This foundational idea set the stage for more detailed biophysical investigations.

A seminal 1984 study by Connor, Yatvin, and Huang provided a detailed characterization of the behavior of PHC in membrane systems. pnas.org They demonstrated that small, single-layered liposomes composed of phosphatidylethanolamine (B1630911) and this compound underwent rapid fusion when the environmental pH was lowered from a neutral 7 to an acidic 5. nih.govpnas.orgpnas.org This acid-induced fusion was rigorously verified through multiple independent techniques:

Resonance Energy Transfer (RET): To demonstrate the mixing of lipids between different liposomes. nih.govpnas.org

Gel Filtration: To show an increase in the size of the vesicles post-acidification. nih.govpnas.org

Electron Microscopy: To visually confirm the formation of larger, fused structures. nih.govpnas.org

The research established critical parameters for this behavior. It was found that the pH-sensitive fusion was contingent upon the presence of at least 20 mole percent of PHC in the liposome (B1194612) composition. pnas.orgpnas.org Furthermore, the study highlighted the synergistic role of phosphatidylethanolamine in greatly enhancing the fusion process, whereas the inclusion of phosphatidylcholine, a common bilayer-forming lipid, was found to inhibit fusion. pnas.org

Building on this work, a 1985 paper by Connor and Huang demonstrated a practical application of these principles. They successfully achieved the efficient delivery of a fluorescent dye into the cytoplasm of cells using pH-sensitive immunoliposomes—liposomes targeted to specific cells—composed of DOPE and PHC. nih.gov The findings suggested that the delivery mechanism involved the liposomes being taken up by the cell through endocytosis and subsequently fusing with the acidic membrane of the endosome, thereby releasing their contents directly into the cell's interior. nih.govavantiresearch.com These early investigations were instrumental in establishing PHC as a valuable tool in membrane research and laid the scientific groundwork for its subsequent development in advanced, stimulus-responsive delivery platforms.

Data Tables

Table 1: Key Research Findings on PHC-Containing Liposomes (Connor et al., 1984)

Lipid Composition (molar ratio)Fusion ConditionKey ObservationReference
Phosphatidylethanolamine / this compound (8:2)pH lowered from 7 to 5Rapid fusion of vesicles nih.govpnas.orgpnas.org
Liposomes with < 20 mol% this compoundpH loweredNo pH-sensitive fusion observed pnas.orgpnas.org
Phosphatidylethanolamine / this compound / PhosphatidylcholinepH loweredFusion was inhibited pnas.org
Phosphatidylethanolamine / this compound / Cholesterol (40 mol%)pH loweredFusion occurred, but leakage of contents was substantially decreased pnas.org

Properties

CAS No.

76822-97-4

Molecular Formula

C20H39NO3S

Molecular Weight

373.6 g/mol

IUPAC Name

(2S)-2-(hexadecanoylamino)-4-sulfanylbutanoic acid

InChI

InChI=1S/C20H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18(16-17-25)20(23)24/h18,25H,2-17H2,1H3,(H,21,22)(H,23,24)/t18-/m0/s1

InChI Key

WPWJFABXGZAMQI-SFHVURJKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCS)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCS)C(=O)O

Appearance

Solid powder

Other CAS No.

76822-97-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Palmitoylhomocysteine;  Palm-hcys;  Palmitoyl-homocysteine;  Palmitoyl homocysteine; 

Origin of Product

United States

Interactions with Biological and Model Membrane Systems

Synergistic and Antagonistic Lipid Compositions in Palmitoylhomocysteine-Containing Vesicles

The fusogenic (membrane-fusing) properties of this compound (PHC) are not solely dependent on the presence of the molecule itself but are significantly modulated by the surrounding lipid environment. The choice of co-lipids in PHC-containing vesicles can either dramatically enhance or inhibit membrane fusion events, highlighting a complex interplay of molecular shapes and bilayer stability.

Dioleoylphosphatidylethanolamine (DOPE) is a critical co-lipid that greatly enhances the fusogenic activity of vesicles containing this compound. nih.govnih.gov DOPE is known as a "non-bilayer" lipid, meaning that on its own, it prefers to form inverted hexagonal (HII) structures rather than the flat lamellar bilayers typical of cell membranes. This is due to its conical molecular shape, with a small headgroup relative to its unsaturated acyl chains.

In combination with PHC, DOPE's inherent tendency to form curved, non-bilayer structures facilitates the destabilization of the vesicle membrane, a prerequisite for fusion. Research has shown that sonicated unilamellar liposomes composed of phosphatidylethanolamine (B1630911) and this compound (at a molar ratio of 8:2) fuse rapidly when the ambient pH is lowered. nih.govnih.gov The presence of DOPE in these formulations is considered to promote the fusion process with target membranes. researchgate.net This synergistic relationship is crucial for creating highly efficient fusogenic systems, where PHC acts as the trigger (often pH-sensitive) and DOPE acts as a structural facilitator of the fusion event itself.

Co-LipidRole in PHC VesiclesMechanism of Action
Dioleoylphosphatidylethanolamine (DOPE) Synergistic / EnhancerPossesses a conical molecular shape that promotes the formation of non-bilayer lipid structures, destabilizing the membrane and facilitating fusion. researchgate.net
Phosphatidylcholine (PC) Antagonistic / InhibitorHas a cylindrical molecular shape that stabilizes the lamellar (bilayer) phase of the membrane, increasing rigidity and preventing the structural rearrangements necessary for fusion. nih.gov

In stark contrast to DOPE, the presence of phosphatidylcholine (PC) in this compound-containing vesicles inhibits membrane fusion. nih.gov PC is a classic "bilayer" lipid with a cylindrical molecular shape, where the large headgroup and the two acyl chains occupy a similar cross-sectional area. This geometry leads to the formation of stable, flat lamellar structures.

When incorporated into a vesicle with PHC, PC stabilizes the lipid bilayer. This stabilization effect counteracts the membrane destabilization required for fusion. Lysophosphatidylcholine, a related compound, has been shown to stabilize the lamellar phase and reduce the incidence of non-lamellar structures, which is a likely mechanism for its inhibition of fusion in model systems. nih.gov Therefore, the inclusion of PC in a PHC/DOPE formulation would diminish the fusogenic potential of the vesicle by increasing the energy barrier for the necessary lipid rearrangements.

pH-Dependent Membrane Fusion Dynamics Induced by this compound

A key characteristic of this compound is its ability to induce membrane fusion in a pH-dependent manner. This property is central to its function in model systems designed to mimic biological processes like endosomal escape, where a decrease in pH serves as a specific environmental trigger.

Liposomes containing a sufficient molar percentage of this compound (≥20 mol%) exhibit rapid fusion when the environmental pH is lowered from a neutral pH of 7 to a more acidic pH of 5. nih.govnih.gov This pH drop induces protonation of the homocysteine headgroup of PHC. The change in protonation state alters the lipid's properties, likely reducing electrostatic repulsion between vesicles and changing the packing of lipids within the membrane. This alteration destabilizes the bilayer structure, creating fusogenic intermediates that lead to the merging of adjacent liposome (B1194612) membranes.

The fusion process has been demonstrated through multiple experimental techniques:

Lipid Mixing: Assays using resonance energy transfer confirm the merging of the lipid components of separate vesicles. nih.govnih.gov

Size Increase: Gel filtration and electron microscopy show an increase in vesicle size, consistent with fusion events. nih.govnih.gov

Content Release: During the fusion of vesicles composed of phosphatidylethanolamine and PHC (8:2 mol/mol), a near-complete release of encapsulated aqueous contents, such as the fluorescent dye calcein (B42510), is observed. nih.gov This indicates that the fusion process is leaky, leading to the mixing and release of the internal payloads of the vesicles.

The process of membrane fusion induced by this compound can be further enhanced by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). While the primary trigger for PHC-mediated fusion is a drop in pH, these cations can act synergistically to promote the fusion process.

Divalent cations can interact with the negatively charged headgroups of other lipids in the membrane, such as cardiolipin (B10847521) or phosphatidic acid. This interaction neutralizes charge repulsion between membranes and can induce a change in the lipid's molecular shape to a more conical form, which facilitates the negative membrane curvature required for fusion. nih.gov In the context of a PHC-containing vesicle, the combined effect of protonation (from low pH) and the presence of Ca²⁺ or Mg²⁺ can create an environment highly favorable for membrane destabilization. This interplay can create regions with packing defects in the membrane, providing a favorable environment for the initiation of fusion. nih.gov

ConditionEffect on PHC-Containing VesiclesUnderlying Mechanism
pH drop (e.g., pH 7 to 5) Induces rapid vesicle fusion and content release. nih.govnih.govProtonation of the PHC headgroup alters lipid packing and destabilizes the bilayer membrane.
Presence of Divalent Cations (Ca²⁺, Mg²⁺) Synergistically enhances fusion.Cations can neutralize surface charge and interact with other lipids to promote conical shapes and membrane curvature, lowering the energy barrier for fusion. nih.gov

Interplay with Cellular Endocytic Pathways in Model Systems

In the context of cellular biology, the pH-sensitive fusogenic properties of this compound are particularly relevant to the endocytic pathway. The endocytic network is a primary route for cells to internalize extracellular material, including nanoparticles and liposomes, by engulfing them into membrane-bound vesicles. nih.gov

Model systems using PHC-containing liposomes are often designed to exploit this natural cellular process for intracellular delivery. After a liposome is taken up by a cell through endocytosis, it is trafficked into an early endosome. As the endosome matures into a late endosome and eventually fuses with a lysosome, its internal environment becomes progressively more acidic, with the pH dropping from ~6.5 to ~5.0.

This natural acidification process within the endosome serves as the precise trigger for PHC-containing liposomes. Once the intra-endosomal pH reaches the critical threshold, the PHC within the liposomal membrane becomes protonated, inducing fusion between the liposome membrane and the endosomal membrane. This fusion event disrupts the integrity of the endosome, allowing the liposome's encapsulated contents to be released directly into the cell's cytoplasm, thereby bypassing degradation in the lysosome. This mechanism of endosomal escape is a widely explored strategy for the effective intracellular delivery of therapeutic agents in various model systems.

Facilitation of Intracellular Delivery via Endosomal Acidification

This compound is a key component in the formulation of pH-sensitive liposomes, which are designed to be stable at physiological pH (around 7.4) but become unstable and fusogenic as the pH decreases. This characteristic is exploited to facilitate the delivery of therapeutic agents into the cytoplasm of target cells. The mechanism relies on the natural cellular process of endocytosis, whereby extracellular materials are taken into the cell within membrane-bound vesicles called endosomes.

As endosomes mature, their internal pH is actively lowered by vacuolar H+-ATPases, dropping from a near-neutral pH in early endosomes to a more acidic pH of 5.0-6.0 in late endosomes and lysosomes. nih.gov Liposomes formulated with this compound and a fusogenic lipid such as dioleoylphosphatidylethanolamine (DOPE) are engineered to respond to this drop in pH. nih.govnih.gov

At neutral pH, the liposome is stable. However, upon entering the acidic environment of the endosome, the this compound component likely becomes protonated. This change in ionization is thought to induce a structural transformation in the liposome, promoting the fusion of the liposomal membrane with the endosomal membrane. nih.gov This fusion event leads to the release of the liposome's aqueous contents directly into the cytoplasm, bypassing degradation in the lysosome. nih.gov

Research has demonstrated that the rate of cytoplasmic delivery from these pH-sensitive immunoliposomes is directly correlated with their acid sensitivities. nih.gov The inclusion of cholesterol in these formulations has been shown to be beneficial, as it can decrease the leakage of encapsulated contents during the fusion process without significantly impairing the fusion itself. nih.gov

Table 1: Composition and Characteristics of pH-Sensitive Liposomes Containing this compound

Liposome Composition (molar ratio)Key ComponentsPropertyReference
Phosphatidylethanolamine:this compound (8:2)Phosphatidylethanolamine, this compoundRapid fusion at pH 5.0 nih.gov
Phosphatidylethanolamine:this compound:CholesterolPhosphatidylethanolamine, this compound, CholesterolDecreased leakage during fusion nih.gov
DOPE:PHCDioleoylphosphatidylethanolamine, this compoundpH-sensitive, targets early endosomes nih.gov

Targeted Delivery to Early Endosomes and Subsequent Cytoplasmic Release

The precise pH at which a liposome becomes fusogenic can be modulated by its lipid composition. This allows for the design of delivery systems that target different stages of the endocytic pathway. Liposomes composed of dioleoylphosphatidylethanolamine (DOPE) and this compound (PHC) have been identified as having a pH sensitivity that aligns with the environment of early endosomes. nih.gov

Studies utilizing diphtheria toxin fragment A as a marker for cytoplasmic delivery have shown that immunoliposomes formulated with DOPE and PHC can effectively release their contents into the cytoplasm. nih.gov The kinetics of this delivery suggest that the fusion event occurs in a compartment with a pH of approximately 6.0 to 6.2, which is characteristic of early endosomes. nih.gov This targeted release is advantageous as it allows the payload to reach the cytoplasm before the endosome matures into a late endosome or fuses with a lysosome, where enzymatic degradation of the cargo would be more likely.

The process is conceptualized as follows:

The immunoliposome binds to the target cell surface and is internalized via endocytosis.

The vesicle is delivered to an early endosome.

As the early endosome begins to acidify, the internal pH drops to a level that triggers the fusogenic properties of the PHC-containing liposome.

The liposome membrane fuses with the early endosomal membrane, creating a pore through which the encapsulated contents are released into the cytoplasm.

This targeted delivery to early endosomes, followed by rapid cytoplasmic release, represents a sophisticated strategy for enhancing the efficacy of therapeutic agents that have intracellular sites of action. nih.gov By responding to the specific pH of the early endosome, this compound-based liposomes can effectively overcome a significant barrier to intracellular drug delivery. nih.gov

Research Methodologies for Investigating Palmitoylhomocysteine Systems

Spectroscopic and Imaging Techniques for Membrane Characterization

Spectroscopic and imaging methods are indispensable for visualizing and quantifying the dynamic processes that govern lipid membranes, such as fusion, content release, and cellular uptake.

Resonance Energy Transfer (RET), particularly Fluorescence Resonance Energy Transfer (FRET), is a widely used spectroscopic method to monitor the fusion of lipid membranes in real-time. The technique is based on the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. In the context of Palmitoylhomocysteine-containing liposomes, this assay can quantify the extent and rate of membrane fusion.

The process involves labeling a population of liposomes with both a donor and an acceptor lipid probe. When these probes are in close proximity within the same membrane, excitation of the donor leads to energy transfer and subsequent emission from the acceptor. nih.govthermofisher.com Upon fusion with an unlabeled liposome (B1194612) population, the probes become diluted in the newly merged membrane, increasing the average distance between them. nih.govresearchgate.net This separation leads to a decrease in FRET efficiency, which can be monitored as an increase in donor fluorescence and a decrease in acceptor fluorescence. thermofisher.comresearchgate.net

Key Research Findings:

FRET assays can effectively probe the lateral distribution and heterogeneity of lipids within a membrane, providing insights into the formation of lipid domains. nih.gov

The choice of donor and acceptor probes is critical; matched carbocyanine lipid analogs are commonly used to investigate the lateral distribution of lipids. nih.gov

The assay can be designed in two ways: a decrease in FRET upon fusion of a dually-labeled vesicle population with an unlabeled population, or an increase in FRET when two separate populations, one labeled with the donor and the other with the acceptor, fuse together. thermofisher.com

Probe TypeExample FluorophoreTypical Use in RET/FRET Assays
DonorNBD (Nitrobenzoxadiazole)Excited directly, transfers energy to an acceptor when in close proximity. thermofisher.comresearchgate.net
AcceptorRhodamine (Rho)Accepts energy from the donor and emits fluorescence at a longer wavelength. thermofisher.comresearchgate.net
Self-Quenching ProbeOctadecyl rhodamine B (R18)Incorporated at high concentrations, its fluorescence is quenched. Fusion with an unlabeled membrane causes dilution and an increase in fluorescence. thermofisher.com

Electron microscopy (EM) provides unparalleled high-resolution images of vesicle morphology and the structural intermediates involved in membrane fusion. Cryo-electron tomography (cryo-ET) is particularly powerful as it allows for the visualization of samples in a near-native, hydrated state, capturing transient stages of the fusion process. nih.gov

When studying this compound vesicles, EM can be used to directly observe their size, lamellarity (the number of lipid bilayers), and shape. Furthermore, it can capture the distinct steps of fusion with target membranes, such as initial docking, the formation of a stalk-like structure (hemifusion), and the eventual opening of a fusion pore. nih.govnih.gov This technique is critical for validating the mechanisms suggested by less direct methods like RET assays.

Key Research Findings:

Cryo-ET has been successfully used to visualize the fusion of extracellular vesicles (EVs) with liposomes, demonstrating that the process is often pH- and protein-dependent. nih.gov

By using fusion inhibitors, researchers have been able to trap and visualize HIV-1 virions in the act of fusing with target cells, revealing the architecture of the virus-host cell contact site. elifesciences.org

Molecular dynamics simulations, often correlated with EM data, suggest that fusion proceeds through a hemifused state, which can be stable on a nanosecond timescale before the formation of a fusion pore. nih.gov

Fusion StageMorphological DescriptionVisualization Method
DockingInitial close apposition of two separate vesicles.Cryo-Electron Tomography nih.gov
HemifusionThe outer leaflets of the two membranes merge, forming a stalk-like connection, while the inner leaflets and vesicle contents remain distinct. nih.govCryo-Electron Tomography, Molecular Dynamics Simulations nih.govnih.gov
Fusion Pore FormationA transient, small opening forms, connecting the aqueous cores of the two vesicles.Cryo-Electron Tomography, Molecular Dynamics Simulations nih.gov
Full FusionThe fusion pore expands, leading to the complete merging of the two vesicles and the mixing of their contents.Cryo-Electron Tomography nih.gov

Fluorescence spectroscopy is a primary tool for studying the release of encapsulated contents from liposomes. This is particularly relevant for systems containing this compound, as its derivatives can be used to create pH-sensitive liposomes that release their payload in acidic environments, such as endosomes or tumors. avantiresearch.com

The most common method involves encapsulating a fluorescent dye, such as calcein (B42510), at a high, self-quenching concentration inside the liposomes. dovepress.com In this state, the fluorescence is minimal. When the liposome membrane is destabilized—for example, by a drop in pH triggering a conformational change in the this compound lipids—the calcein is released into the surrounding bulk medium. dovepress.com The resulting dilution relieves the self-quenching, causing a measurable increase in fluorescence intensity that is directly proportional to the amount of content released.

Key Research Findings:

The pH-sensitivity of liposomes containing components like cholesteryl hemisuccinate (CHEMS) has been effectively evaluated by monitoring the release of encapsulated calcein in response to acidification. dovepress.com

This technique allows for the characterization and optimization of different lipid formulations to achieve desired release profiles at specific pH triggers. dovepress.com

N-palmitoyl homocysteine (PHC) has been specifically identified as a component used to formulate pH-sensitive liposomes that can efficiently deliver their contents into the cell cytoplasm upon endocytosis. avantiresearch.com

Flow cytometry is a high-throughput technique that allows for the rapid and quantitative analysis of nanoparticle uptake at the single-cell level. rsc.org To study the cellular uptake of this compound liposomes, the vesicles are first labeled with a fluorescent dye. These labeled liposomes are then incubated with a cell population.

The flow cytometer analyzes individual cells as they pass through a laser beam, measuring their fluorescence intensity. This data can be used to determine both the percentage of cells in a population that have internalized liposomes and the relative amount of liposomes taken up per cell (based on the mean fluorescence intensity). dovepress.com This method is essential for evaluating the efficiency of different liposomal formulations for cellular delivery.

Key Research Findings:

Flow cytometry can reliably quantify the uptake of fluorescently labeled nanoparticles, providing a more robust and less laborious alternative to microscopy-based methods. rsc.org

The technique can be combined with fluorescent probes for cellular compartments (e.g., lysosomes) or cell-surface markers to investigate the mechanisms and pathways of uptake in different cell subpopulations simultaneously. dovepress.comnih.gov

By using inhibitors of various endocytic pathways, flow cytometry can help elucidate the specific mechanisms by which cells internalize the liposomes. dovepress.com

Parameter MeasuredDescriptionTypical Output
Percentage of Positive CellsThe fraction of the cell population that exhibits fluorescence above a background threshold, indicating liposome uptake. rsc.orgHistogram plot showing fluorescent vs. non-fluorescent populations.
Mean Fluorescence Intensity (MFI)The average fluorescence intensity of the positive cell population, which correlates with the average number of liposomes per cell. dovepress.comA quantitative value representing relative uptake levels between different experimental conditions.
Side Scatter (SSC)Measures the internal complexity or granularity of a cell, which can increase upon uptake of nanoparticles. dovepress.comScatter plot showing changes in cell granularity post-incubation.

Analytical and Separation Techniques for System Characterization

Analytical techniques are crucial for the fundamental characterization of liposome preparations, ensuring they meet the required specifications for size, stability, and encapsulation efficiency before their use in more complex biological assays.

Gel filtration chromatography, also known as size exclusion chromatography (SEC), is a foundational technique used to separate molecules based on their size. In liposome research, it is the method of choice for separating large, intact liposomes from smaller, unencapsulated molecules (e.g., free drug or dye). nih.gov This is a critical step in determining the encapsulation efficiency of a this compound liposome formulation.

The technique can also provide information about the integrity and size distribution of the liposome population. A sample is passed through a column packed with a porous gel matrix. Larger particles like intact liposomes cannot enter the pores and thus elute more quickly, while smaller molecules enter the pores, extending their path through the column and causing them to elute later.

Key Research Findings:

A significant challenge in using SEC for liposomes is the potential loss of lipid material due to retention within the column matrix. nih.gov

This retention is a dynamic and reversible process that depends on the pore size of the gel; smaller pores lead to higher retention. nih.gov

To ensure accurate and reproducible results, especially for analytical purposes, it is often necessary to pre-saturate the column with lipids before injecting the sample to be analyzed. nih.gov

Chromatographic Methods for Lipid Compositional Analysis

The analysis of lipid composition within biological and model systems that include this compound necessitates the use of powerful separation techniques. Chromatographic methods are central to this, allowing for the qualitative and quantitative assessment of individual lipid species. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for the analysis of thiols and lipid-like molecules. For compounds like this compound, reversed-phase HPLC is often the method of choice. hplc.eunih.govnih.gov This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar, and a polar mobile phase is used. This compound, with its long acyl chain, would interact strongly with the stationary phase.

A typical HPLC analysis of aminothiols involves several key steps:

Reduction: Total homocysteine and its derivatives in a sample are often present in oxidized forms (disulfides) or bound to proteins. A reducing agent, such as tris-(2-carboxyethyl)-phosphine (TCEP), is used to cleave these disulfide bonds, ensuring all the analyte is in its reduced, thiol form. nih.gov

Derivatization: To enhance detection, especially with fluorescence detectors, the thiol group is derivatized. A common derivatizing agent is ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F). nih.govfrontierspartnerships.org This reaction results in a stable, highly fluorescent product.

Separation: The derivatized analytes are then injected into the HPLC system for separation.

Detection: Fluorescence detection is highly sensitive and selective for the derivatized thiols. hplc.eufrontierspartnerships.org

The precision of HPLC methods can be very high, with intra- and inter-assay coefficients of variation (CV) for homocysteine reported to be as low as 3.31% and 4.85%, respectively. hplc.eu

Gas Chromatography (GC):

GC, particularly when coupled with mass spectrometry (GC/MS), is another powerful tool for analyzing homocysteine and its derivatives. nih.govscispace.com This method is highly sensitive and can be used to determine not only the concentration but also the metabolic turnover of these compounds. nih.gov

The sample preparation for GC/MS analysis of thiols typically involves:

Reduction: Similar to HPLC, disulfide bonds are reduced. 2-mercaptoethanol (B42355) is one reducing agent that can be used. nih.gov

Derivatization: The sample is derivatized to make the analytes volatile. For instance, a bis-tert-butyldimethylsilyl derivative can be formed. nih.gov

Analysis: The derivatized sample is then analyzed by GC/MS.

This method has been shown to be highly precise, with intra- and inter-assay CVs of less than 1.06% and 1.05%, respectively. nih.gov

Thin-Layer Chromatography (TLC):

TLC is a rapid and cost-effective method for separating complex lipid mixtures. nih.govgerli.comaocs.org It is particularly useful for separating lipids into classes based on their polarity. rockefeller.edu For a mixture containing this compound, TLC could be used to separate it from other more or less polar lipids.

In TLC, a stationary phase, such as silica (B1680970) gel on a plate, is used with a mobile phase, which is a solvent system. rockefeller.edu The separation is based on the differential partitioning of the components between the stationary and mobile phases. For lipid separation, a common mobile phase might consist of a mixture of petroleum ether, diethyl ether, and acetic acid. rockefeller.edu After separation, the lipids can be visualized using various staining reagents, such as primuline, which makes the lipid spots visible under UV light. gerli.com

Below is an interactive data table summarizing the key features of these chromatographic methods for the analysis of compounds like this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC/MS)Thin-Layer Chromatography (TLC)
Principle Separation based on hydrophobicity (reversed-phase)Separation based on volatility and interaction with stationary phaseSeparation based on polarity
Sample Preparation Reduction and derivatizationReduction and derivatizationDirect application of lipid extract
Detection Fluorescence, UV/VisMass SpectrometryStaining reagents (e.g., primuline, iodine)
Key Advantages High sensitivity and reproducibilityHigh sensitivity and structural informationRapid, inexpensive, good for class separation
Typical Analytes Total and free aminothiolsVolatilizable derivatives of thiolsBroad range of lipids

Advanced Vesicle Preparation and Manipulation Techniques for Research Models

Vesicles are indispensable tools in membrane research, serving as models for cellular membranes. The incorporation of this compound into these vesicles allows for the study of its effects on membrane properties and function.

Formation of Small, Large, and Giant Unilamellar Vesicles (SUVs, LUVs, GUVs)

Unilamellar vesicles are categorized by their size:

Small Unilamellar Vesicles (SUVs): Less than 100 nm in diameter.

Large Unilamellar Vesicles (LUVs): 100 nm to 1 µm in diameter.

Giant Unilamellar Vesicles (GUVs): Greater than 1 µm in diameter. nih.gov

A common method for preparing SUVs and LUVs is extrusion . lbl.gov This process involves the following steps:

Lipid Film Hydration: A lipid mixture, including this compound, is dissolved in an organic solvent, which is then evaporated to form a thin lipid film. This film is subsequently hydrated with an aqueous buffer, leading to the formation of multilamellar vesicles (MLVs).

Extrusion: The MLV suspension is then repeatedly passed through a polycarbonate membrane with a defined pore size using an extruder. lbl.gov This process forces the lipids to rearrange into unilamellar vesicles with a diameter close to that of the membrane pores.

GUVs are often prepared by methods such as gentle hydration or electroformation . The gentle hydration method involves hydrating a thin lipid film under controlled conditions, which can lead to the spontaneous formation of GUVs. mdpi.com

Electroformation Method for Controlled Giant Unilamellar Vesicle Production

Electroformation is a widely used and efficient method for producing GUVs with a high yield of unilamellar structures. nih.govmdpi.commdpi.com The general protocol for electroformation is as follows:

Lipid Deposition: A solution of lipids, including this compound, in an organic solvent is deposited onto a conductive surface, such as an indium tin oxide (ITO) coated glass slide. mdpi.comresearchgate.net

Film Formation: The solvent is evaporated, leaving a thin, dry lipid film on the electrode surface. mdpi.com

Chamber Assembly: An electroformation chamber is created, typically by using a spacer between two such lipid-coated slides, and filled with an aqueous solution. researchgate.net

Application of Electric Field: An alternating current (AC) electric field is applied across the electrodes. This field promotes the swelling and detachment of the lipid bilayers from the surface, leading to the formation of GUVs. mdpi.com

The parameters of the electric field, such as frequency and amplitude, can be adjusted to optimize the formation of GUVs. researchgate.net For example, GUVs have been successfully formed over a wide range of frequencies (1 Hz to 10 kHz) and amplitudes (1 V to 10 V). researchgate.net The duration of electroformation can also vary, typically from 30 minutes to several hours. nih.gov

The table below presents typical parameters used in the electroformation of GUVs.

ParameterTypical RangeNotes
AC Frequency 1 Hz - 10 kHzVesicle size can be dependent on frequency.
AC Amplitude 1 V - 10 VVesicle yield and size can be influenced by amplitude.
Duration 0.5 - 7 hoursLonger durations do not always significantly impact vesicle parameters. nih.gov
Temperature Ambient to elevatedCan be controlled to influence lipid phase behavior.
Solution Sucrose, Glucose, BuffersCan be performed in solutions with physiological salt concentrations. nih.govnih.gov

Microfluidic Technologies for Uniform Vesicle Synthesis

Microfluidic technologies offer precise control over the formation of vesicles, enabling the production of highly uniform populations in terms of size and lamellarity. nih.govnih.govrsc.org These "lab-on-a-chip" systems manipulate small volumes of fluids in microchannels. nih.gov

One common microfluidic approach is microfluidic hydrodynamic focusing . In this method, a central stream of lipids (including this compound) dissolved in an organic solvent (like isopropanol (B130326) or ethanol) is focused between two outer aqueous streams. nih.gov The rapid mixing at the interface leads to the self-assembly of lipids into vesicles.

Another technique is the droplet transfer method . This involves generating water-in-oil droplets within a microfluidic device. These droplets, containing the desired internal aqueous solution, are then passed through an oil-water interface that is stabilized by a lipid monolayer. As the droplets cross this interface, a second lipid monolayer assembles around them, forming a bilayer and thus a unilamellar vesicle. nih.gov This method allows for high encapsulation efficiency. nih.gov

A further advancement is pulsed microfluidic jetting . Here, a pulsed jet of an aqueous solution is directed at a planar lipid bilayer, causing it to deform and bud off as a vesicle filled with the jetted solution. nih.gov

The advantages of microfluidic techniques include:

Monodispersity: Production of vesicles with a very narrow size distribution.

High Encapsulation Efficiency: Efficient loading of desired contents into the vesicles.

Control over Lamellarity: Predominant formation of unilamellar vesicles.

Automation and High Throughput: Potential for automated and continuous production of vesicles.

Advanced Research Applications of Palmitoylhomocysteine Containing Systems

Development of Stimuli-Responsive Lipid Nanocarriers in Pre-clinical Research

Palmitoylhomocysteine is a key component in the formulation of stimuli-responsive lipid nanocarriers, which are designed to release their payload in response to specific physiological cues. This targeted release mechanism is of significant interest in preclinical research for enhancing the efficacy of therapeutic agents while minimizing off-target effects.

pH-Responsive Liposomes as Versatile Research Tools

The incorporation of this compound into liposomal bilayers confers a distinct pH-sensitivity to these nanovesicles. These liposomes are engineered to remain stable at physiological pH (around 7.4) but undergo destabilization and release their contents in more acidic microenvironments, such as those found in tumor tissues or intracellular compartments like endosomes.

Preclinical studies have demonstrated that liposomes containing the pH-sensitive lipid this compound can be constructed to achieve the greatest differential of drug release between pH 6.0 and 7.4, a range highly relevant for targeting tumors and sites of inflammation or infection. nih.govnih.gov These formulations typically include other lipids such as dioleoylphosphatidylethanolamine (DOPE), which facilitates the destabilization of the liposomal membrane upon protonation of this compound in an acidic environment. The inclusion of cholesterol is also common to modulate membrane fluidity and stability.

A gemini (B1671429) version of the amphiphile this compound has also been synthesized and incorporated into co-liposomes with DOPE and cholesterol. These pH-responsive co-liposomes have shown efficiency in transporting anticancer drugs like doxorubicin (B1662922) into drug-resistant cancer cells, leveraging the low pH of cellular endosomes to trigger drug release.

Below is an interactive data table summarizing the composition of representative pH-responsive liposomes containing this compound.

ComponentMolar RatioPurpose
This compound (PHC)VariespH-sensitive trigger
Dioleoylphosphatidylethanolamine (DOPE)VariesFusogenic lipid, aids in membrane destabilization
CholesterolVariesModulates membrane fluidity and stability

Immunoliposomes as Probes for Studying Cellular Endocytic Pathways

The functionalization of pH-sensitive liposomes with antibodies results in the formation of immunoliposomes, which combine the targeted delivery capabilities of antibodies with the stimuli-responsive release of liposomes. In a notable preclinical study, this compound was used to create pH-sensitive immunoliposomes to probe the kinetics of endosome acidification. nih.gov

By combining dioleoylphosphatidylethanolamine (DOPE) with this compound (PHC), researchers prepared pH-sensitive liposomes with a specific acid sensitivity. These were then conjugated with antibodies to form immunoliposomes. Using diphtheria toxin fragment A as a marker for cytoplasmic delivery, the study found that the delivery kinetics of these immunoliposomes correlated with their acid sensitivities. The data suggested that DOPE/PHC immunoliposomes deliver their contents at the early endosome, where the pH begins to drop. nih.gov This application highlights the utility of this compound-containing immunoliposomes as sophisticated tools to investigate the intricate pathways of cellular endocytosis.

The following table details the composition and findings of this study.

Liposome (B1194612) CompositionTarget pH for DestabilizationInferred Delivery Compartment
DOPE/PHCEarly Endosomal pHEarly Endosome
DOPE/OAMost Acid SensitiveIntermediate Kinetics
DOPE/DPSGLeast Acid SensitiveLate Endosome

Hybrid Nanosystems for Co-delivery Strategies in Research Models

To further enhance the capabilities of drug delivery systems, researchers are exploring the development of hybrid nanosystems that combine the advantages of different types of nanoparticles. Lipid-polymer hybrid nanoparticles (LPHNPs) represent a promising platform, typically featuring a polymeric core and a lipid shell. nih.gov While the direct incorporation of this compound into the lipid shell of LPHNPs for co-delivery strategies is an emerging area of research, the foundational principles of pH-responsive lipid layers suggest its potential utility.

The concept involves encapsulating one therapeutic agent in the polymeric core and another within the pH-sensitive lipid shell containing this compound. This design would allow for a sequential or simultaneous release of the two agents in response to the acidic tumor microenvironment, offering a sophisticated approach to combination therapy in preclinical cancer models.

Integration into Bio-Inspired Supramolecular Architectures

The stimuli-responsive nature of this compound also lends itself to the construction of bio-inspired supramolecular architectures, such as artificial cells and mimetic membrane systems. These systems are being developed to better understand fundamental biological processes and for applications in synthetic biology and molecular robotics.

Application in Artificial Cell Systems and Molecular Robotics Research

Artificial cell systems and molecular robots are at the forefront of synthetic biology, aiming to create microscopic devices that can perform complex tasks. Liposomes are often used as the chassis for these constructs, and incorporating stimuli-responsive components is crucial for their functionality. Liposomes formulated with this compound have been proposed for use in liposome-based molecular robots, enabling the release of encapsulated "cargo" in response to a pH trigger. nih.gov

This capability could be used, for example, to release a specific chemical signal or an enzymatic substrate within the artificial cell or to the external environment upon encountering a region of lower pH. This pH-gated release mechanism provides a fundamental control element for programming the behavior of these microscopic systems.

Studies on Membrane Permeability and Encapsulation Efficiency in Mimetic Systems

The inclusion of this compound in a lipid bilayer can influence its physical properties, including membrane permeability and the efficiency with which therapeutic agents can be encapsulated. While specific quantitative data on the direct impact of this compound on these parameters is an area of ongoing investigation, the principles of lipid bilayer dynamics provide some insights.

The introduction of a lipid with a different headgroup and acyl chain composition, such as this compound, can alter the packing of the lipid molecules in the bilayer. This, in turn, can affect the passive diffusion of molecules across the membrane. Furthermore, the encapsulation efficiency of drugs within liposomes is dependent on various factors, including the lipid composition and the method of preparation. The presence of this compound may influence the encapsulation of both hydrophilic and hydrophobic drugs due to its unique chemical structure. Further research is needed to fully characterize these effects and optimize this compound-containing formulations for maximum encapsulation efficiency and controlled permeability.

Theoretical and Computational Modeling of Palmitoylhomocysteine Systems

Microscopic Theories for Tunable pH-Sensitive Vesicle Behavior

The pH-sensitive nature of Palmitoylhomocysteine is rooted in the protonation of its homocysteine headgroup in acidic environments. This event triggers a cascade of changes in the lipid's physicochemical properties, which in turn alters the collective behavior of the vesicle. Microscopic theories, particularly molecular dynamics (MD) simulations, are powerful tools for investigating these phenomena from the ground up.

Coarse-grained molecular dynamics (CG-MD) simulations, which simplify molecular representations to study larger systems for longer timescales, have been effectively used to model pH-sensitive lipid bilayers. nih.govnih.gov In these models, the protonation state of a lipid like PHC can be explicitly changed to mimic a lower pH environment. This allows for the calculation of key structural and dynamic parameters that characterize the vesicle's response. nih.gov

Key findings from computational studies on analogous pH-sensitive systems, which can be extrapolated to PHC, reveal that protonation leads to significant structural and dynamic perturbations within the lipid bilayer. Upon protonation, the homocysteine headgroup of PHC would acquire a positive charge, leading to increased electrostatic repulsion between neighboring PHC molecules. This repulsion is theorized to increase the average area per lipid (APL) and the lipid diffusion coefficient, while decreasing the bilayer's hydrophobic thickness and the acyl chain order. nih.govmdpi.com These changes collectively point to an increase in the disorder and fluidity of the membrane, which can lead to bilayer destabilization and the release of encapsulated contents. nih.govacs.org

Advanced simulation techniques such as constant pH Molecular Dynamics (CpHMD) offer a more dynamic and realistic approach. biorxiv.orgbiorxiv.org CpHMD simulations can predict the apparent pKa of ionizable lipids like PHC within a membrane environment, a crucial parameter that governs their responsiveness to specific pH changes. biorxiv.orgbiorxiv.orgresearchgate.net These simulations can unravel the intricate relationship between the protonation state, membrane structure, and the distribution of lipids, providing a detailed picture of how pH tunes the vesicle's behavior at a microscopic level. biorxiv.orgresearchgate.net

Table 1: Predicted Effects of pH Change on this compound Vesicle Properties Based on Microscopic Theories

Parameter Neutral pH (Deprotonated PHC) Acidic pH (Protonated PHC) Theoretical Rationale
Area per Lipid (APL) Lower Higher Increased electrostatic repulsion between protonated headgroups. nih.govmdpi.com
Bilayer Thickness Higher Lower Increased APL leads to a compensatory thinning of the hydrophobic core. mdpi.com
Acyl Chain Order Parameter Higher Lower Increased headgroup repulsion and APL disrupt the ordered packing of lipid tails. nih.gov
Lipid Diffusion Coefficient Lower Higher Increased membrane fluidity and disorder facilitate faster lateral movement of lipids. nih.govmdpi.com
Vesicle Stability Stable Destabilized/Leaky The combination of increased disorder and altered packing can lead to transient pore formation or bilayer disruption. nih.govacs.org

Modeling of Lipid Phase Behavior and Instabilities in Multi-Component Systems

Theoretical models of multi-component membranes often employ phenomenological free energy functionals to describe the thermodynamics of lipid mixing and phase separation. cmu.edu These models account for the interactions between different lipid species and can predict the formation of distinct lipid domains with varying compositions and physical properties. The phase behavior is largely governed by the strength of van der Waals interactions between the lipid tails; longer, saturated chains like palmitic acid favor a more ordered gel phase, while unsaturated chains or disruptive elements promote a fluid phase. wikipedia.org

In a multi-component system containing PHC, a change in pH acts as a switch to modulate these interactions. At neutral pH, the deprotonated PHC molecules may pack relatively well with other lipids, such as zwitterionic phospholipids (B1166683) or cholesterol. However, upon acidification, the protonation of PHC introduces strong repulsive electrostatic interactions. This repulsion can be modeled as a disruptive force that lowers the main phase transition temperature (Tm) of the membrane, favoring a transition from a more ordered gel or liquid-ordered (Lo) phase to a more disordered liquid-crystalline (Ld) phase.

This pH-induced phase transition can be a primary mechanism for vesicle instability and content release. If the vesicle is formulated to exist in a stable, ordered state at physiological pH, the transition to a disordered, fluid state in an acidic environment can create defects at the boundaries of coexisting lipid domains, leading to increased membrane permeability. Computational models can simulate these phase separations and the resulting line tension at domain boundaries, which is a critical factor in determining the size, shape, and stability of lipid domains.

Table 2: Influence of this compound Protonation on Phase Behavior in a Model Multi-Component Vesicle

Vesicle Component Role in Phase Behavior Predicted Interaction with Protonated PHC Resulting Effect
Saturated Phospholipid (e.g., DPPC) Promotes ordered (gel or Lo) phase Electrostatic repulsion from protonated PHC disrupts packing. Destabilization of the ordered phase; potential for phase separation.
Unsaturated Phospholipid (e.g., DOPC) Promotes disordered (Ld) phase Favorable mixing due to increased overall disorder. Enhancement of the fluid phase; increased membrane permeability.
Cholesterol Modulates fluidity; promotes Lo phase Repulsive interactions may alter cholesterol's ordering effect. Potential disruption of Lo domains, leading to instabilities.

Electrostatic and Hydrodynamic Considerations in this compound-Mediated Membrane Dynamics

The dynamic processes of vesicle fusion, fission, and leakage are governed by a complex interplay of forces, where electrostatics and hydrodynamics play crucial roles. The protonation of this compound directly alters the electrostatic landscape of the vesicle membrane, which in turn influences its mechanical properties and dynamic behavior.

Continuum mechanics models treat the lipid membrane as a thin, continuous surface with properties like curvature elasticity and lateral tension. nih.govmdpi.com The energy required to bend the membrane is a key factor in processes like endocytosis and fusion. nih.gov The protonation of PHC headgroups introduces a significant change in the surface charge density of the membrane. This leads to strong electrostatic repulsive forces between the headgroups, which can reduce the energetic barrier for membrane curvature. nih.gov Atomistic and coarse-grained simulations show that at low pH, the protonation of acidic lipid headgroups reduces their mutual repulsion, leading to a "squeezing" effect that decreases the surface area per headgroup and can induce negative curvature. nih.gov Conversely, for a lipid like PHC where protonation introduces a charge, the increased repulsion would favor positive curvature, potentially leading to budding and fission events.

Molecular dynamics simulations have been instrumental in characterizing the electrostatic potential at the membrane-water interface. The binding of ions from the surrounding solution to the lipid headgroups creates an electrical double layer that screens electrostatic interactions. nih.govunc.edu The protonation of PHC would dramatically alter this interface, leading to a net positive surface charge and a corresponding positive electrostatic potential. unc.edu This change in surface potential can mediate interactions with other membranes or macromolecules.

From a hydrodynamic perspective, the movement of lipids and the deformation of the vesicle are coupled to the motion of the surrounding aqueous medium. Theoretical models that combine membrane elasticity with fluid dynamics are used to understand these coupled phenomena. The pH-triggered changes in membrane fluidity and elasticity due to PHC protonation would alter the hydrodynamic response of the vesicle. For instance, a more fluid and flexible membrane would exhibit different deformation dynamics under shear flow compared to a rigid, gel-phase vesicle. These considerations are critical for predicting how PHC-containing vesicles will behave in complex biological environments where both electrostatic and hydrodynamic forces are prevalent.

Future Directions and Emerging Research Avenues for Palmitoylhomocysteine Research

Elucidating Complex Intermolecular Interactions in pH-Sensitive Lipid Assemblies

A primary avenue for future research lies in achieving a more detailed understanding of the intermolecular forces at play within PHC-containing lipid assemblies. When incorporated into liposomes, PHC is a key component in creating vesicles that can specifically release their contents in response to changes in pH. avantiresearch.comnih.gov These pH-sensitive liposomes are often formulated with helper lipids, such as Dioleoylphosphatidylethanolamine (DOPE), and their stability and responsiveness are dictated by the complex interplay between the constituent molecules. avantiresearch.com

Future studies will likely employ advanced computational and biophysical methods to unravel these interactions. Molecular dynamics simulations can provide insights into how PHC molecules arrange themselves within a lipid bilayer at physiological versus acidic pH. nih.govnih.gov Understanding these dynamics is crucial, as the protonation of PHC in acidic environments is believed to induce structural changes in the lipid membrane, leading to its destabilization and the release of encapsulated contents. nih.gov

Key research questions to be addressed include:

How does the specific molecular structure of PHC, with its palmitoyl (B13399708) chain and homocysteine headgroup, influence its interaction with neighboring lipids like DOPE?

What are the precise conformational changes that occur upon protonation, and how do these changes propagate through the lipid assembly to trigger content release?

How do factors like lipid concentration, membrane curvature, and the presence of other molecules like cholesterol impact the pH-sensitivity and stability of PHC-containing assemblies? nih.gov

Answering these questions will enable a more rational design of pH-sensitive nanocarriers with finely tuned release profiles, enhancing their efficacy in applications such as targeted drug delivery to acidic tumor microenvironments or within the endosomal compartments of cells. avantiresearch.comnih.gov

Integration into Novel Bio-Inspired Architectures and Smart Materials

Beyond its established role in liposomal drug delivery, Palmitoylhomocysteine holds significant potential as a building block for a new generation of bio-inspired and "smart" materials. frontiersin.orgsyr.edu These materials are designed to mimic biological systems by responding dynamically to environmental stimuli, such as pH. frontiersin.orgnih.gov The inherent pH-responsiveness of PHC makes it an attractive candidate for creating such advanced functional materials.

Emerging research is exploring the integration of pH-sensitive lipids like PHC into more complex architectures, including:

Stimuli-Responsive Surfaces and Coatings: Surfaces coated with PHC-containing lipid layers could be designed to alter their properties, such as wettability or adhesiveness, in response to pH changes. This could have applications in biosensors, medical implants to prevent biofouling, or as coatings for controlled-release applications. frontiersin.orgnih.gov

Multi-functional Nanocarriers: Future drug delivery systems may evolve beyond simple liposomes. genesispub.org PHC could be incorporated into hybrid nanoparticles, polymersomes, or nanoemulsions to create multi-functional platforms that combine pH-triggered release with other targeting or therapeutic modalities. chemrxiv.orgnih.govmahidol.ac.th

Engineered Living Materials: In the long term, principles from synthetic biology could be combined with the chemical properties of lipids like PHC to create "engineered living materials" that exhibit programmed responses and self-healing capabilities, inspired by natural cellular processes. frontiersin.org

The development of these novel materials is part of a broader trend in nanotechnology and materials science that seeks to create sophisticated systems for a wide range of applications, from medicine and robotics to clean energy. syr.edunano.govmdpi.com As a versatile, pH-responsive component, PHC is well-positioned to contribute to these advancements.

Advancements in Analytical Characterization of this compound-Modified Systems

The successful design and implementation of PHC-based systems are critically dependent on the ability to accurately characterize their physicochemical properties. While standard techniques provide valuable information, there is a continuing need for more advanced and comprehensive analytical methods.

Conventional characterization of lipid-based nanoparticles often relies on batch-mode analyses like Dynamic Light Scattering (DLS) to determine average size and size distribution. mdpi.com However, these methods can have limitations in resolving complex or multimodal distributions. mdpi.com Future research will increasingly adopt complementary and higher-resolution techniques to gain a more complete picture of PHC-modified systems.

Emerging analytical approaches include:

Single-Particle Analysis: Techniques like Quantitative Phase Microscopy (QPM) are being explored for the label-free characterization of individual liposomes. mdpi.com QPM can provide information on the size and integrity of single vesicles, overcoming some of the limitations of ensemble-based methods like DLS. mdpi.com

Advanced Fluorescence Techniques: Fluorescence-based assays, including Fluorescence Correlation Spectroscopy (FCS), are powerful tools for characterizing liposome (B1194612) properties. nist.gov These methods can be used to assess encapsulation efficiency, monitor leakage rates, and estimate vesicle size, providing crucial data for optimizing formulations. nist.gov

Biophysical Membrane Analysis: A deeper understanding of how PHC affects the biophysical properties of the lipid bilayer is essential. nih.govmpg.de Techniques that probe membrane fluidity, lipid packing, and phase behavior will be critical in correlating the molecular composition of these systems with their functional performance.

By combining these advanced analytical tools, researchers can achieve a more thorough characterization of PHC-containing systems, from the molecular level to the properties of the entire nanoparticle population. This detailed understanding is indispensable for optimizing their design, ensuring quality control, and accelerating their translation into practical applications.

Q & A

Q. How should researchers approach the analysis of this compound’s metabolites in longitudinal studies?

  • Methodological Answer: Use stable isotope tracing (e.g., 13^{13}C-palmitate) to track metabolic fate. Collect time-series samples and analyze with kinetic modeling software (e.g., SAAM II). For untargeted metabolomics, apply pathway enrichment tools (MetaboAnalyst) and orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify significant metabolites. Report false discovery rates (FDR) for multiple-testing corrections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.